molecular formula C13H9ClO2 B1352576 2-phenoxybenzoyl Chloride CAS No. 40501-36-8

2-phenoxybenzoyl Chloride

Cat. No. B1352576
CAS RN: 40501-36-8
M. Wt: 232.66 g/mol
InChI Key: BMGKQFRMINVVPP-UHFFFAOYSA-N
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Description

2-Phenoxybenzoyl chloride is a chemical compound with the CAS Number: 40501-36-8 . It has a molecular weight of 232.67 and a molecular formula of C13H9ClO2 .


Synthesis Analysis

The synthesis of 2-phenoxybenzoyl chloride can be achieved from 2-phenoxybenzoic acid . Other synthetic routes are also available .


Molecular Structure Analysis

The InChI code for 2-phenoxybenzoyl chloride is 1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H . The exact mass of the compound is 233.02400 .


Chemical Reactions Analysis

2-phenoxybenzoyl chloride is used in the synthesis of various compounds. For instance, it is used in the synthesis of 2-(3-Phenoxybenzoyl)cyclohexanone . It also plays a role in the synthesis of benzoxazoles .


Physical And Chemical Properties Analysis

2-phenoxybenzoyl chloride has a density of 1.248g/cm3 . It has a boiling point of 319.149ºC at 760 mmHg . The melting point of the compound is 37ºC .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Phenoxybenzoyl chloride has been involved in studies related to the phenolysis of various systems, demonstrating its relevance in understanding reaction mechanisms. For instance, the phenolysis of tetrahydrolinalyl and 2-octyl systems was studied, showcasing the role of 2-phenoxybenzoyl chloride in understanding reaction rates and product distributions in chemical processes (Okamoto & Kinoshita, 1972).
  • The compound has also been used in the synthesis of UV-absorbers, where phenol derivatives were benzoylated, highlighting its utility in creating materials with specific light-absorbing properties (Zakrzewski & Szymanowski, 2000).

Applications in Biochemistry and Molecular Biology

  • In the field of biochemistry, 2-phenoxybenzoyl chloride has been utilized in the synthesis of oligodeoxyribonucleotide, specifically for the protection of exocyclic amino groups of nucleosides. This highlights its significance in the controlled synthesis of DNA fragments for research and therapeutic applications (Mishra & Misra, 1986).

Material Science and Polymer Chemistry

  • In material science, 2-phenoxybenzoyl chloride is involved in synthesizing polymers and other complex materials. For example, studies on the synthesis of 4-hydroxybenzamides and their salts explored its utility in generating biologically active compounds and drugs, showcasing its critical role in developing new materials with potential medical applications (Brel et al., 2015).

Environmental Chemistry

  • In environmental chemistry, the role of phenoxy radicals, which can be derived from compounds like 2-phenoxybenzoyl chloride, has been investigated in the formation of toxic compounds like polychlorinated dibenzo-p-dioxins and furans. This research is crucial for understanding and mitigating environmental pollution (Sidhu & Edwards, 2002).

Safety And Hazards

2-phenoxybenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . The compound reacts violently with water .

properties

IUPAC Name

2-phenoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGKQFRMINVVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454337
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenoxybenzoyl Chloride

CAS RN

40501-36-8
Record name 2-phenoxybenzoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Phenoxybenzoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-phenoxybenzoic acid (Aldrich) (500 mg, 2.33 mmol) and DMF (1 drop) in dichloromethane (10 mL) at RT was added dropwise a solution of oxalyl chloride in dichloromethane (2.0M, 1.28 mL, 2.56 mmol). Bubbling of escaping gasses continued for 10 min after addition. The reaction was stirred at RT for 60 min, then concentrated in vacuo to give title compound as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
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Quantity
1.28 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DLF DeTar, A Hlynsky - Journal of the American Chemical Society, 1955 - ACS Publications
… 2-Phenoxybenzoyl Chloride and 2-Phenoxybenzoyl Peroxide.—2-Phenoxybenzoic acid(13 … The 2-phenoxybenzoyl chloride is an almost colorless solid, mp 39-40, and obtained in 94% …
Number of citations: 31 pubs.acs.org
SCJ Fu, JP Greenstein - Journal of the American Chemical …, 1955 - ACS Publications
… 2-Phenoxybenzoyl Chloride and 2-Phenoxybenzoyl Peroxide.—2-Phenoxybenzoic acid(13 … The 2-phenoxybenzoyl chloride is an almost colorless solid, mp 39-40, and obtained in 94% …
Number of citations: 7 pubs.acs.org
N MeO - 1992 - jlc.jst.go.jp
… NaBH4 reduction of 13b and acylation with 2-phenoxybenzoyl chloride afforded a mixture of 3,1lb-cis C-nor emetine Pyman amides (l4c and 14d). Chromatographic separation gave …
Number of citations: 0 jlc.jst.go.jp
原田直之, 岡田達典, 岡村公生, 伊達忠正… - Chemical and …, 1992 - jlc.jst.go.jp
… NaBH4 reduction of 13b and aeylation with 2—phenoxybenzoyl chloride afforded a mixture of 3,11b-cis C-nor emetine Pyman amides (14c and 14d). Chromato— graphic separation …
Number of citations: 3 jlc.jst.go.jp
RC White, KD Oppliger, JE Johnson - Journal of Photochemistry and …, 1996 - Elsevier
… Benzamide 11 was prepared by the action of 2-phenoxybenzoyl chloride with aqueous ammonia [ 8 ]. Authentic samples of salicylanilide and xanthone were purchased from Sigma …
Number of citations: 10 www.sciencedirect.com
PM Iannarelli - 2008 - era.ed.ac.uk
… Firstly 2phenoxybenzoyl chloride 89 was prepared in excellent yield from 2-phenoxybenzoic acid 88 by reaction with thionyl chloride in the presence of pyridine in dry ether (Scheme 2.3…
Number of citations: 2 era.ed.ac.uk
JG Smith, F Sun, RM Ottenbrite - Macromolecules, 1996 - ACS Publications
… The title compound was prepared in a similar manner to 3 using 2-phenoxybenzoyl chloride. Recrystallization from an ethanol:water:chloroform (4:1:0.3) mixture afforded a white …
Number of citations: 9 pubs.acs.org
N HARADA, T OKADA, K OKAMURA… - Chemical and …, 1992 - jstage.jst.go.jp
… NaBH4 reduction of 13b and aeylation with 2—phenoxybenzoyl chloride afforded a mixture of 3,11b-cis C-nor emetine Pyman amides (14c and 14d). Chromato— graphic separation …
Number of citations: 2 www.jstage.jst.go.jp
A Rineh, N Mahmoodi, M Abdollahi… - … der Pharmazie: An …, 2007 - Wiley Online Library
… 2-Phenoxybenzoyl chloride 6 To a stirring solution of 2-phenoxybenzoic acid 5 (1 mmol) in benzene (50 mL), thionyl chloride (2 mmol) was added. The reaction contents were heated …
Number of citations: 34 onlinelibrary.wiley.com
A Ayati, S Emami, A Foroumadi - European journal of medicinal chemistry, 2016 - Elsevier
… In another work, a series of 5-(phenoxyphenyl)-3-amino-4H-1,2,4-triazoles were synthesized by the condensation reaction of 4-chloro-2-phenoxybenzoyl chloride and aminoguanidine …
Number of citations: 114 www.sciencedirect.com

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